Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further connected to a thiazole ring The ethyl ester group at the 4-position of the thiazole ring adds to its chemical complexity
Preparation Methods
The synthesis of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The reaction begins with the acylation of 3-(trifluoromethyl)aniline using an appropriate acylating agent, such as acyl chloride, to form the corresponding benzamido intermediate.
Thiazole Ring Formation: The benzamido intermediate is then subjected to a cyclization reaction with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.
Esterification: The final step involves the esterification of the thiazole carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiazole moieties, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(3-(trifluoromethyl)benzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(benzamido)thiazole-4-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-(4-methylbenzamido)thiazole-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and reactivity.
Ethyl 2-(4-chlorobenzamido)thiazole-4-carboxylate: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-2-22-12(21)10-7-23-13(18-10)19-11(20)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXRXRQTRBLGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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